
GDC-0276
Descripción general
Descripción
GDC-0276 is a potent, selective acyl-sulfonamide inhibitor of the voltage-gated sodium channel NaV1.7, developed by Genentech in collaboration with Xenon Pharmaceuticals. It exhibits an IC50 of 0.4 nM against NaV1.7, with >100-fold selectivity over other NaV isoforms (e.g., NaV1.5, NaV1.4) . Preclinical studies demonstrated its ability to reduce pain-related behaviors in rodent models through state-dependent inhibition of NaV1.7, which is critical in nociceptive signaling . A first-in-human Phase I trial (Rothenberg et al., 2019) confirmed its safety, tolerability, and linear pharmacokinetics in healthy volunteers, with adverse events (AEs) including transient elevations in liver enzymes (ALT/AST) in ≤5% of subjects . Despite promising preclinical data, development was halted post-Phase I for undisclosed reasons .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de GDC-0276 implica una reacción de sustitución nucleofílica aromática (SNAr) altamente regioselectiva. La ruta sintética incluye varios pasos, comenzando con materiales de partida disponibles comercialmente. El paso clave implica la reacción de un compuesto aromático halogenado con un nucleófilo en condiciones específicas para formar el producto deseado .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto implica el uso de reactores de alto rendimiento y química de flujo continuo para garantizar una calidad y un rendimiento consistentes. Las condiciones de reacción se controlan cuidadosamente para minimizar las impurezas y maximizar la eficiencia del proceso .
Análisis De Reacciones Químicas
Nucleophilic Aromatic Substitution (Step 2)
The adamantane group is introduced via SNAr reaction using 1-adamantane methanol as the nucleophile and Cs₂CO₃ as the base in DMSO. The reaction proceeds at 80°C, yielding a single regioisomer due to steric and electronic directing effects of the fluorobenzene ring .
Alkyl-Suzuki Coupling (Step 3)
Cyclopropane incorporation employs Pd(OAc)₂/PCy₃ catalysis, with cyclopropylboronic acid as the coupling partner. This step achieves high regioselectivity under biphasic (toluene/H₂O) conditions .
Acylsulfamoyl Formation (Step 5)
Carboxylic acid activation with CDI generates an acylimidazole intermediate, which reacts with azetidine-1-sulfonamide in the presence of 1,8-diazabicycloundec-7-ene (DBU) to form the target compound .
Metabolic Reactions
This compound undergoes hepatic metabolism, with 14C radiolabeling studies identifying multiple metabolites in preclinical models .
Table 2: Metabolic Profile of this compound
Metabolite | Key Transformation | Enzyme System | Excretion Route | Specific Activity (μCi/mg) |
---|---|---|---|---|
M13 | Hydroxylation | Cytochrome P450 | Urine | 19.6 (Group 1) |
Unchanged | N/A | N/A | Feces | 22.6 (oral administration) |
- 14C Enrichment : Plasma samples showed 14C-specific activities up to 49.8 μCi/mg, indicating significant metabolite contribution .
- Excretion : <2% of the administered dose was excreted unchanged, with metabolites accounting for >90% of urinary and fecal radioactivity .
Stability and Scalability
Aplicaciones Científicas De Investigación
Phase 1 Trials
GDC-0276 has undergone several clinical trials to evaluate its safety, tolerability, and pharmacokinetics. A notable Phase 1 trial assessed the compound's effects in healthy subjects, revealing that it was well-tolerated at doses up to 270 mg . The trial monitored adverse events, vital signs, and laboratory tests for safety assessment.
Key Findings:
- Dosing: this compound was administered in single doses ranging from 2 to 540 mg.
- Tolerability: The compound was adequately tolerated up to 270 mg in single doses; however, higher doses led to hypotension and liver transaminase elevations .
- Pharmacokinetics: Plasma exposure increased with dosage, indicating a predictable pharmacokinetic profile that supports further development .
Preclinical Development
This compound was discovered through a structure-based design approach that focused on enhancing metabolic stability and selectivity for NaV1.7 over other sodium channels . Its preclinical profile demonstrated significant efficacy in models of pain, suggesting its potential as a novel analgesic.
Potential Applications
The primary application of this compound lies in the treatment of various pain conditions:
- Nociceptive Pain: Conditions resulting from tissue damage or injury.
- Neuropathic Pain: Pain caused by nerve damage or dysfunction.
- Chronic Pain Syndromes: Including severe cancer-related pain and other persistent pain disorders.
The compound's ability to selectively inhibit NaV1.7 positions it as a promising alternative to traditional analgesics, which often come with significant side effects or limited efficacy .
Comparative Analysis with Other NaVInhibitors
This compound is part of a broader class of NaV1.7 inhibitors that have been developed to address pain management challenges. Below is a comparative table highlighting key features of this compound against other notable inhibitors:
Mecanismo De Acción
GDC-0276 ejerce sus efectos inhibiendo selectivamente los canales de sodio NaV1.7. Estos canales son esenciales para la iniciación y propagación de los potenciales de acción en las neuronas sensibles al dolor. Al bloquear estos canales, this compound reduce la transmisión de las señales de dolor al sistema nervioso central. Este mecanismo de acción lo convierte en un candidato prometedor para el tratamiento de diversas afecciones dolorosas .
Comparación Con Compuestos Similares
Comparison with Similar NaV1.7 Inhibitors
Structural and Mechanistic Comparisons
GDC-0276 vs. GX-936 and ICA-121431
- Binding Site : this compound, like other aryl sulfonamides (e.g., GX-936, ICA-121431), targets the voltage-sensing domain IV (VSDIV) of NaV1.6. This domain regulates channel fast inactivation, and inhibitors stabilize VSDIV in an activated conformation, preventing channel opening .
- Selectivity : this compound’s selectivity (>100-fold over NaV1.5) surpasses GX-936 (NaV1.7 IC50 = 11 nM) but is less selective than ICA-121431, which inhibits NaV1.3/NaV1.1 with >1,000-fold selectivity over other isoforms .
This compound vs. PF-05089771
- Efficacy : PF-05089771, a selective NaV1.7 inhibitor (IC50 = 11 nM), failed to show analgesic efficacy in a Phase II trial for painful diabetic neuropathy despite target engagement . This contrasts with this compound’s robust preclinical efficacy .
- Safety : Both compounds showed acceptable Phase I safety profiles, but PF-05089771’s lack of efficacy highlights challenges in translating NaV1.7 inhibition to clinical pain relief .
This compound vs. Peptide Toxins (ProTx-II)
- Selectivity: ProTx-II, a spider venom-derived peptide, inhibits NaV1.7 (IC50 = 0.3 nM) but lacks isoform selectivity, also blocking NaV1.2 and NaV1.5 at similar concentrations . This compound’s small-molecule design avoids this issue .
- Pharmacokinetics : ProTx-II’s peptide nature limits oral bioavailability, whereas this compound demonstrated favorable oral PK in preclinical models .
Pharmacokinetic and Pharmacodynamic Profiles
Table 1: Key Parameters of NaV1.7 Inhibitors
Clinical and Preclinical Outcomes
- This compound vs. Next-Gen Inhibitors : AMG8379, a next-gen sulfonamide, improved plasma protein binding issues observed in earlier compounds like this compound, though clinical data remain unpublished .
- Safety: this compound’s Phase I AEs (e.g., ALT/AST elevations) were manageable but may reflect metabolic liabilities common to acyl-sulfonamides.
Actividad Biológica
GDC-0276 is a selective inhibitor of the voltage-gated sodium channel NaV1.7, which has been identified as a promising target for the treatment of pain. This compound was developed through a collaborative effort between Xenon Pharmaceuticals and Genentech, focusing on the modulation of NaV1.7 due to its significant role in pain pathways.
This compound functions by selectively inhibiting NaV1.7, which is crucial for transmitting pain signals. The compound exhibits high selectivity over other sodium channel subtypes, which is essential for minimizing side effects associated with broader sodium channel inhibition.
- IC50 Values : this compound has an IC50 value of approximately 0.4 nM against NaV1.7, demonstrating its potent inhibitory action. In contrast, it shows more than 21-fold selectivity over NaV1.1 and NaV1.2, and up to 1,200-fold selectivity over NaV1.6 .
Pharmacokinetics and Metabolic Stability
The pharmacokinetic profile of this compound was evaluated in various studies, demonstrating acceptable metabolic stability and favorable pharmacokinetics for potential clinical use.
- Metabolic Stability : Initial studies indicated that this compound exhibited improved metabolic stability compared to earlier compounds in its class. This stability is crucial for ensuring adequate drug levels in systemic circulation during treatment .
- Dosing Regimen : The compound was designed to allow for once-daily (QD) dosing, enhancing patient compliance compared to compounds requiring multiple daily doses .
Clinical Development
This compound entered Phase 1 clinical trials but was ultimately discontinued along with its sister compound GDC-0310 due to undisclosed reasons following the initial evaluation of safety and tolerability .
Case Studies and Clinical Findings
A study published in PubMed evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy subjects. Key findings included:
- Safety Profile : The compound was generally well-tolerated among participants with no serious adverse events reported.
- Pharmacokinetic Parameters : The study provided data on peak plasma concentrations (Cmax), time to peak concentration (Tmax), and half-life (t1/2), which were consistent with the expected pharmacokinetics for a drug in this class .
Comparative Efficacy with Other Inhibitors
In comparison to other NaV1.7 inhibitors, this compound stands out due to its selectivity and potency:
Compound | IC50 (nM) | Selectivity over NaV1.1 | Selectivity over NaV1.2 | Selectivity over NaV1.6 |
---|---|---|---|---|
This compound | 0.4 | >21 | >21 | ~1200 |
GDC-0310 | 0.6 | >63 | ~330 | ~330 |
This table highlights the competitive advantage of this compound in terms of selectivity over other sodium channels, which is critical for minimizing off-target effects during pain management therapies.
Future Directions
Despite the discontinuation of this compound's clinical development, the insights gained from its pharmacological profile contribute significantly to the understanding of NaV1.7 as a therapeutic target. Future research may focus on developing new compounds that build upon the structural and functional characteristics identified during the development of this compound.
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of GDC-0276, and how does its selectivity for NaV1.7 influence experimental design in pain research?
this compound is a potent, selective, and reversible inhibitor of the NaV1.7 sodium channel, with an IC50 of 0.4 nM . Its high selectivity minimizes off-target effects, making it suitable for mechanistic studies in pain pathways. Researchers should design in vitro experiments using heterologous expression systems (e.g., HEK293 cells expressing NaV1.7) to validate target engagement, complemented by electrophysiological assays (e.g., patch-clamp) to confirm inhibitory activity . In vivo models should incorporate behavioral assays (e.g., mechanical allodynia) while controlling for genetic background to isolate NaV1.7-specific effects.
Q. What pharmacokinetic (PK) properties of this compound are critical for dose optimization in preclinical studies?
this compound exhibits favorable PK profiles, including oral bioavailability and dose-dependent exposure . Researchers must determine the compound’s half-life, bioavailability, and blood-brain barrier penetration to design dosing schedules. Use LC-MS/MS for plasma concentration analysis and compartmental modeling (e.g., non-linear mixed-effects modeling) to predict effective doses. Ensure consistency in administration routes (oral vs. intravenous) across studies to avoid confounding PK variability .
Q. How can researchers validate the specificity of this compound for NaV1.7 in complex biological systems?
Employ a multi-tiered approach:
- Target validation : Use siRNA knockdown or CRISPR-Cas9 NaV1.7-knockout models to confirm loss of this compound efficacy .
- Off-target screening : Profile activity against other NaV isoforms (e.g., NaV1.5, NaV1.8) via high-throughput automated patch-clamp systems.
- Functional assays : Correlate NaV1.7 inhibition with downstream biomarkers (e.g., calcitonin gene-related peptide release in sensory neurons) .
Advanced Research Questions
Q. How can researchers address discrepancies in safety profiles observed between preclinical models and early-phase clinical trials of this compound?
Early clinical trials reported adverse events (AEs) such as headache, diarrhea, and lab abnormalities (e.g., elevated liver enzymes) not fully predicted in preclinical models . To reconcile these:
- Species-specific metabolism : Compare hepatic CYP450 metabolism pathways in humans vs. preclinical species using microsomal assays.
- Dose translation : Apply allometric scaling adjusted for species differences in clearance rates.
- Biomarker integration : Monitor clinical biomarkers (e.g., serum gamma-glutamyl transferase) during preclinical phases to improve toxicity prediction .
Q. What experimental strategies can mitigate confounding variables in assessing this compound’s efficacy in neuropathic pain models?
- Model stratification : Use distinct neuropathic pain models (e.g., chronic constriction injury vs. chemotherapy-induced neuropathy) to evaluate context-dependent efficacy.
- Blinded, randomized dosing : Implement crossover designs with washout periods to control for placebo effects.
- Endpoint standardization : Adopt IMMPACT guidelines for pain assessment (e.g., mechanical hypersensitivity thresholds) to ensure reproducibility .
Q. How should researchers design studies to evaluate potential synergies between this compound and existing analgesics (e.g., opioids, gabapentinoids)?
- Combination index analysis : Use the Chou-Talalay method to quantify synergistic, additive, or antagonistic effects.
- Mechanistic overlap : Map shared pathways (e.g., calcium channel modulation for gabapentinoids) via transcriptomic profiling.
- Safety profiling : Monitor additive CNS effects (e.g., respiratory depression with opioids) using telemetry in conscious animal models .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies with small sample sizes?
- Bayesian hierarchical modeling : Incorporates prior data to improve parameter estimation in underpowered studies.
- Bootstrap resampling : Assess confidence intervals for EC50/IC50 values to account for variability.
- Mixed-effects models : Handle repeated-measures data (e.g., longitudinal pain scores) while controlling for individual variability .
Q. Methodological Considerations
- Hypothesis formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with translational goals .
- Data transparency : Share raw electrophysiological datasets and PK parameters via repositories like Figshare or Zenodo, adhering to FAIR principles .
- Ethical compliance : Preclinical studies should follow ARRIVE guidelines; clinical trials must document AE reporting protocols per ICH-GCP standards .
Propiedades
IUPAC Name |
4-(1-adamantylmethoxy)-N-(azetidin-1-ylsulfonyl)-5-cyclopropyl-2-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FN2O4S/c25-21-10-22(31-14-24-11-15-6-16(12-24)8-17(7-15)13-24)19(18-2-3-18)9-20(21)23(28)26-32(29,30)27-4-1-5-27/h9-10,15-18H,1-8,11-14H2,(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCBNPULJWGSML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)S(=O)(=O)NC(=O)C2=C(C=C(C(=C2)C3CC3)OCC45CC6CC(C4)CC(C6)C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.